8-Chloro-3-(phenylsulfonyl)quinoline
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Overview
Description
8-Chloro-3-(phenylsulfonyl)quinoline is a chemical compound with the molecular formula C15H10ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(phenylsulfonyl)quinoline typically involves the reaction of 8-chloroquinoline with benzenesulfinic acid sodium salt. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 8-chloroquinoline is reacted with benzenesulfinic acid sodium salt in the presence of a palladium catalyst, such as palladium(II) chloride, and a base, such as triethylamine, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Chloro-3-(phenylsulfonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(phenylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties but lacking the phenylsulfonyl group.
3-Phenylsulfonylquinoline: Similar to 8-Chloro-3-(phenylsulfonyl)quinoline but without the chloro substituent.
8-Bromo-3-(phenylsulfonyl)quinoline: Similar structure with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both the chloro and phenylsulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with biological targets and provides distinct properties compared to other quinoline derivatives .
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNABDNOXXMVHTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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